1-((4-Chlorobenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-piperidin-1-ylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2.ClH/c16-14-6-4-13(5-7-14)11-19-12-15(18)10-17-8-2-1-3-9-17;/h4-7,15,18H,1-3,8-12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIQMVZHMOSKHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COCC2=CC=C(C=C2)Cl)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676694 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Chlorobenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Chlorobenzyl Intermediate: The process begins with the chlorination of benzyl alcohol to form 4-chlorobenzyl chloride.
Nucleophilic Substitution: The 4-chlorobenzyl chloride undergoes nucleophilic substitution with piperidine to form 1-(4-chlorobenzyl)piperidine.
Etherification: The resulting compound is then reacted with epichlorohydrin to form the ether linkage, resulting in 1-((4-chlorobenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-((4-Chlorobenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorobenzyl group or to modify the piperidine ring.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the benzyl ring.
Scientific Research Applications
Biological Activities
The compound exhibits several potential biological activities, primarily due to its interaction with neurotransmitter systems. Preliminary studies suggest that it may influence mood regulation and pain perception through mechanisms involving serotonin and norepinephrine signaling pathways.
Potential Therapeutic Applications:
- Neurological Disorders : Given its structural similarities to psychoactive substances, research is ongoing into its efficacy in treating conditions like depression and anxiety.
- Pain Management : Initial findings indicate possible analgesic properties that warrant further investigation.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of compounds similar to 1-((4-Chlorobenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride:
Antidepressant Activity
Research indicates that compounds with similar structural motifs exhibit significant antidepressant properties. For instance, derivatives have shown efficacy in preclinical models of depression, suggesting mechanisms involving serotonin reuptake inhibition.
Analgesic Mechanisms
Studies have demonstrated that related compounds can interact with opioid receptors, providing insights into their potential use as pain relievers. This interaction could be pivotal for developing new analgesics with fewer side effects compared to traditional opioids .
Mechanism of Action
The mechanism of action of 1-((4-Chlorobenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Aromatic Substituents
a) 1-(2-Bromophenoxy)-3-(piperidin-1-yl)propan-2-ol Hydrochloride
- Key Differences: Replaces the 4-chlorobenzyloxy group with a 2-bromophenoxy substituent. Retains the piperidin-1-yl group and propan-2-ol backbone.
- Availability: Actively supplied in bulk quantities (CAS: 1501-84-4) with 99% purity, as noted in .
b) Compounds from
describes analogs with benzimidazol-1-yl cores and phenoxy substituents (e.g., compounds 21–26). Examples include:
- Compound 22: 1-(3-(4-Chlorobenzyl)-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-phenoxypropan-2-ol. Features a benzimidazole ring instead of piperidine. LCMS data (retention time: ~3.2 min; purity >95%) .
- Compound 23: 1-(3-(4-Chlorobenzyl)-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(4-chlorophenoxy)propan-2-ol. Dual 4-chloro substitutions (benzyl and phenoxy). Molecular ion [M+H]+: 492.1 .
Analogs with Alternative Heterocyclic Groups
a) 1-[(4-Chlorobenzyl)oxy]-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol Hydrochloride
- Key Differences: Replaces piperidine with a 3,4-dihydroisoquinolin-2(1H)-yl group. Molecular formula: C19H23Cl2NO2 (MW: 368.3) .
b) Impurity G (EP) as Hydrochloride
- Structure: (2RS)-1-[(1,1-Dimethyl-ethyl)amino]-3-[(5,6,7,8-tetrahydronaphtalen-1-yl)oxy]-propan-2-ol Hydrochloride. Substitutes piperidine with a tert-butylamino group. CAS: 15148-92-2; molecular weight: ~343.9 .
Pharmacological Context (Indirect Comparison)
highlights VU573, a Kir1.1/GIRK channel inhibitor with structural similarities (phenoxy-propan-2-ol backbone).
Tabulated Comparison of Key Compounds
Biological Activity
1-((4-Chlorobenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound recognized for its potential therapeutic applications, particularly in neurology and psychiatry. Its molecular formula is C₁₅H₂₃Cl₂NO₂, with a molecular weight of 320.25 g/mol. The compound features a piperidine ring and a 4-chlorobenzyl ether group, which are common motifs in pharmacologically active substances .
Preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly those related to serotonin and norepinephrine signaling pathways. These interactions are critical for understanding its potential therapeutic effects, especially in mood regulation and pain perception.
Potential Biological Activities
The biological activities of 1-((4-Chlorobenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride may include:
- Antidepressant Effects : Due to its interaction with serotonin receptors.
- Anxiolytic Properties : Similar to other piperidine derivatives that have been studied for anxiety treatment.
- Pain Modulation : Potential involvement in pain perception pathways .
Comparative Analysis with Related Compounds
The structural similarities between 1-((4-Chlorobenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride and other compounds can provide insights into its biological activity. Below is a comparison table highlighting notable compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(1-Piperidyl)-1-butanol | C₁₁H₁₅NO | Lacks the chlorobenzyl group; used as an anxiolytic. |
| 3-(methylamino)-1-(4-chlorophenyl)propan-2-ol | C₁₅H₁₈ClN | Contains a methylamino group; studied for antidepressant properties. |
| 3-hydroxy-N-(4-chlorobenzyl)-N-methylbutanamide | C₁₅H₁₈ClN | Features an amide bond; potential anti-inflammatory activity. |
This table illustrates the diversity within this chemical class while emphasizing the unique aspects of 1-((4-Chlorobenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride, particularly its specific ether functionality and potential biological activities.
Case Studies and Research Findings
Research into derivatives of piperidine has shown promising results in various biological activities:
- Antibacterial Activity : Some piperidine derivatives have demonstrated moderate to strong antibacterial effects against strains like Salmonella typhi and Bacillus subtilis.
- Enzyme Inhibition : Compounds similar to 1-((4-Chlorobenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in treating Alzheimer's disease .
- Pharmacological Studies : A study highlighted the binding interactions of synthesized compounds with bovine serum albumin (BSA), indicating their pharmacological effectiveness and potential therapeutic roles .
Q & A
Q. Key Considerations :
- Optimize reaction time and temperature to avoid side products (e.g., over-alkylation).
- Use catalysts like Pd/C for selective coupling in complex steps .
Q. Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Etherification | K₂CO₃, DMF, 80°C | 75-85 | ≥95% | |
| Piperidinylation | Piperidine, MeCN, reflux | 60-70 | ≥90% |
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer :
A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the structure, including ether and piperidinyl linkages. For example, the 4-chlorobenzyl group shows aromatic protons at δ 7.2–7.4 ppm .
- Mass Spectrometry (ESI-MS) : To verify molecular weight and fragmentation patterns .
- HPLC : Assess purity (>98% for biological assays) using a C18 column and acetonitrile/water gradient .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability, particularly for storage recommendations .
Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex spectra.
Basic: What safety protocols are recommended for handling this compound?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use a fume hood to avoid inhalation of fine particles .
- Storage : Store in a sealed container at 2–8°C, away from oxidizers and moisture .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer :
Contradictions (e.g., unexpected NMR peaks or mass fragments) often arise from impurities or stereochemical variations.
Re-purification : Re-crystallize the compound or use preparative HPLC to isolate the target molecule .
Cross-Validation : Compare data with computational predictions (e.g., DFT-based NMR chemical shift calculations).
Alternative Techniques : Employ X-ray crystallography to confirm stereochemistry if ambiguity persists .
Case Study : In a benzimidazole derivative study, conflicting IR data were resolved by repeating synthesis under anhydrous conditions, eliminating a hydrate side product .
Advanced: How to design experiments to evaluate the compound’s biological activity?
Methodological Answer :
Adopt a tiered approach:
In Vitro Screening : Test against target enzymes/receptors (e.g., kinase assays) at concentrations 1–100 μM. Use DMSO as a vehicle (<0.1% final concentration) .
Dose-Response Analysis : Perform IC₅₀/EC₅₀ calculations using nonlinear regression models (e.g., GraphPad Prism).
Control Experiments : Include positive controls (e.g., known inhibitors) and cytotoxicity assays (e.g., MTT on HEK293 cells) .
Q. Experimental Design Table :
| Assay Type | Replicates | Duration | Key Metrics |
|---|---|---|---|
| Enzyme Inhibition | n=3 | 24 h | IC₅₀, Ki |
| Cytotoxicity | n=6 | 48 h | CC₅₀, selectivity index |
Advanced: How to assess the environmental impact and degradation pathways of this compound?
Methodological Answer :
Follow ecotoxicological frameworks from projects like INCHEMBIOL :
Abiotic Degradation : Conduct hydrolysis studies at varying pH (3–9) and monitor via LC-MS.
Biotic Degradation : Use soil/water microcosms to identify microbial metabolites.
Bioaccumulation Potential : Calculate logP (octanol-water partition coefficient); values >3 indicate high bioaccumulation risk .
Q. Key Data :
- Half-life (t₁/₂) : Determine under UV exposure for photolysis studies.
- Ecotoxicity : Test on model organisms (e.g., Daphnia magna) using OECD guidelines .
Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Q. Methodological Answer :
Process Optimization : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to simplify purification .
Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring of reaction progress.
Batch vs. Flow Chemistry : Evaluate continuous flow systems to improve yield and reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
